Navigating the Synthesis and Safe Handling of 5-(2,2-dimethoxyethyl)-1H-pyrazole: A Technical Guide for the Research Scientist
Navigating the Synthesis and Safe Handling of 5-(2,2-dimethoxyethyl)-1H-pyrazole: A Technical Guide for the Research Scientist
For the pioneering researchers and scientists in the dynamic field of drug development, the exploration of novel heterocyclic compounds is a cornerstone of innovation. Among these, pyrazole derivatives have emerged as a privileged scaffold, demonstrating a wide array of pharmacological activities.[1][2][3][4] This guide provides an in-depth technical overview of 5-(2,2-dimethoxyethyl)-1H-pyrazole, a promising building block in the synthesis of complex molecular architectures. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes available data for the parent pyrazole molecule and its derivatives to offer a comprehensive, albeit provisional, safety and handling protocol. The information herein is intended to empower researchers to work with this compound in a manner that is both scientifically sound and prioritizes safety.
Chemical Identity and Physicochemical Properties
| Property | Value (for Pyrazole) | Source |
| Molecular Weight | 68.08 g/mol | [5] |
| Melting Point | 67-70 °C | [5] |
| Boiling Point | 186-188 °C | [5] |
| Solubility | Soluble in water | [5] |
It is crucial to experimentally determine the specific properties of 5-(2,2-dimethoxyethyl)-1H-pyrazole as they may vary from the parent compound.
Hazard Identification and GHS Classification
Due to the lack of a specific Safety Data Sheet for 5-(2,2-dimethoxyethyl)-1H-pyrazole, the following Globally Harmonized System (GHS) classification is based on the known hazards of the parent compound, pyrazole. Researchers should handle this derivative with the assumption that it possesses similar or potentially greater hazards.
Pictograms:
Signal Word: Danger
Hazard Statements:
-
H302: Harmful if swallowed.
-
H311: Toxic in contact with skin.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H372: Causes damage to organs through prolonged or repeated exposure.
-
H412: Harmful to aquatic life with long lasting effects.
Precautionary Statements:
-
P260: Do not breathe dust/fume/gas/mist/vapours/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P273: Avoid release to the environment.
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
-
P302 + P352 + P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P314: Get medical advice/ attention if you feel unwell.
Toxicological Profile: An Evidence-Based Assessment
The toxicological data for 5-(2,2-dimethoxyethyl)-1H-pyrazole has not been extensively reported. The following table summarizes available acute toxicity data for pyrazole and a related derivative, fipronil, to provide a conservative estimate of potential toxicity. It is imperative to treat 5-(2,2-dimethoxyethyl)-1H-pyrazole as a substance with significant acute toxicity.
| Compound | Route | Species | LD50/LC50 | Source |
| Pyrazole | Oral | Rat | 97 mg/kg | [6] |
| Pyrazole | Dermal | Rabbit | >354 mg/kg | [7] |
| 3-Methyl-1H-pyrazole-1-carboxamide | Oral | Rat | 1100 mg/kg | [8] |
| Fipronil (a phenylpyrazole insecticide) | Oral | Rat | 97 mg/kg | [6][7] |
| Fipronil (a phenylpyrazole insecticide) | Dermal | Rabbit | 354 mg/kg | [9] |
This data is for related compounds and should be used for initial risk assessment only. The actual toxicity of 5-(2,2-dimethoxyethyl)-1H-pyrazole may differ.
Exposure Controls and Personal Protection
Given the GHS classification and toxicological data of related pyrazole compounds, stringent exposure controls and the use of appropriate Personal Protective Equipment (PPE) are mandatory.
Engineering Controls:
-
All work with 5-(2,2-dimethoxyethyl)-1H-pyrazole should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.[5][8][10][11][12]
Personal Protective Equipment (PPE):
The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following diagram illustrates the decision-making process for PPE selection.
Caption: PPE selection workflow for handling 5-(2,2-dimethoxyethyl)-1H-pyrazole.
Occupational Exposure Limits (OELs):
Currently, there are no established Permissible Exposure Limits (PELs) from OSHA, Recommended Exposure Limits (RELs) from NIOSH, or Threshold Limit Values (TLVs) from ACGIH for pyrazole or its derivatives.[8][10][11][12][13][14][15][16][17][18] In the absence of official OELs, it is prudent to handle this compound as a highly potent substance and to minimize all potential exposures.
First-Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[11]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek immediate medical attention.[19]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[19]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[5][19]
Accidental Release Measures
Prompt and safe cleanup of spills is essential to prevent exposure and environmental contamination.
Minor Spills (Solid):
-
Wear appropriate PPE as outlined in Section 4.
-
Gently sweep up the material to avoid generating dust.
-
Place the spilled material into a labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
Collect all cleanup materials in a sealed bag for hazardous waste disposal.
Major Spills:
-
Evacuate the area immediately.
-
Alert others in the vicinity.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
Handling and Storage
Handling:
-
Avoid formation of dust and aerosols.
-
Provide appropriate exhaust ventilation at places where dust is formed.
-
Keep away from sources of ignition - No smoking.
Storage:
-
Store in a cool, dry, and well-ventilated place.
-
Keep container tightly closed.
-
Store away from incompatible materials such as strong oxidizing agents.
Synthesis Protocol: A General Approach
The synthesis of 5-substituted pyrazoles can be achieved through various methods. A general and regioselective one-pot synthesis of substituted pyrazoles involves the reaction of N-monosubstituted hydrazones with nitro-olefins.[20] A plausible synthetic route to 5-(2,2-dimethoxyethyl)-1H-pyrazole could be adapted from established procedures.[21]
Reaction Scheme:
Step-by-Step Methodology:
This is a generalized protocol and requires optimization for the specific synthesis of 5-(2,2-dimethoxyethyl)-1H-pyrazole.
-
Hydrazone Formation:
-
In a round-bottomed flask equipped with a magnetic stirrer, dissolve the corresponding aldehyde or ketone (1.0 eq) in a suitable solvent (e.g., methanol).
-
Add hydrazine hydrate (1.0 eq) dropwise at room temperature.
-
Stir the reaction mixture for 2-4 hours until the formation of the hydrazone is complete (monitor by TLC).
-
-
Cyclization:
-
To the solution containing the in-situ generated hydrazone, add the appropriate β-dicarbonyl compound or its equivalent (1.0 eq).
-
Add a catalytic amount of a suitable acid or base, if necessary.
-
Reflux the reaction mixture for 4-8 hours, monitoring the progress by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
-
Applications in Drug Discovery
Pyrazole and its derivatives are considered privileged scaffolds in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3][4][22] The structural versatility of the pyrazole ring allows for the introduction of various substituents, enabling the fine-tuning of their biological activity and pharmacokinetic properties. The 5-(2,2-dimethoxyethyl) substituent, in particular, offers a handle for further chemical modifications, making this compound a valuable intermediate in the synthesis of more complex drug candidates.
Conclusion
5-(2,2-dimethoxyethyl)-1H-pyrazole represents a compound of significant interest for researchers in drug discovery. While a dedicated SDS is not yet available, a thorough understanding of the hazards associated with the parent pyrazole scaffold allows for the development of robust safety protocols. By adhering to the guidelines outlined in this technical guide, researchers can confidently and safely explore the synthetic potential of this promising molecule, contributing to the advancement of medicinal chemistry and the development of novel therapeutics.
References
- Recent Advances in the Development of Pyrazole Deriv
- Pharmacological Activities of Pyrazole and Its Derivatives A Review.
- (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Pyrazole: an emerging privileged scaffold in drug discovery. PMC.
- Fipronil. Wikipedia.
- Material Safety D
- Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide. Cole-Parmer.
- 5-Amino-3-methyl-1-phenylpyrazole - SAFETY D
- Acute Inhalation Toxicity (Nose Only) Study in the Rat.
- 4-Nitropyrazole. AK Scientific, Inc..
- Fipronil toxicosis in rabbits. DVM360.
- 5 - Organic Syntheses Procedure. Organic Syntheses.
- Material Safety Data Sheet - 3-(Trifluoromethyl)-1H-pyrazole, 97%. Cole-Parmer.
- Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administr
- Acute toxicity in the rat following either oral or inhal
- Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Deriv
- Curation and Characterization of a Rat Acute Inhalation Toxicity Database to Support New Approach Methodologies.
- Acute dermal irrit
- General information and LD50 (acute, oral, rat), IC50 and predicted...
- Material Safety D
- Permissible Exposure Limits - Annotated Tables | Occup
- SAFETY D
- Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives.
- [Analysis of acute toxicity (LD50-value) of organic chemicals to mammals by solubility parameter (delta) (3). Acute dermal toxicity to rabbits]. PubMed.
- Pyrazole synthesis. Organic Chemistry Portal.
- Process for the preparation of pyrazoles.
- Estimation of acute oral toxicity in rats by determination of the approximate lethal dose r
- Fipronil. Wikipedia.
- Draft NIOSH List of Hazardous Drugs in Healthcare Settings, 2020.
- TLV Chemical Substances Introduction. ACGIH.
- Characterizing the LD 50 data set. The curated rat acute oral systemic...
- ACGIH Threshold Limit Values (TLVs). ChemSafetyPro.COM.
- Rat LC50-4-hours for volatile chemicals. | Download Table.
- REPORT Skin Irrit
- Per- and polyfluoro toxicity (LC(50) inhalation) study in rat and mouse using QSAR modeling. PubMed.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. Fipronil - Wikipedia [en.wikipedia.org]
- 7. Fipronil – Wikipedia [de.wikipedia.org]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. dvm360.com [dvm360.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. aksci.com [aksci.com]
- 14. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 15. Permissible Exposure Limits - Annotated Tables | Occupational Safety and Health Administration [osha.gov]
- 16. regulations.gov [regulations.gov]
- 17. TLV Chemical Substances Introduction - ACGIH [acgih.org]
- 18. chemsafetypro.com [chemsafetypro.com]
- 19. spectrumchemical.com [spectrumchemical.com]
- 20. Organic Syntheses Procedure [orgsyn.org]
- 21. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 22. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
